1-Chloro-3-ethynyl-5-(trifluoromethyl)benzene

Description

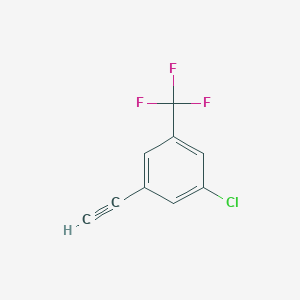

1-Chloro-3-ethynyl-5-(trifluoromethyl)benzene is an aromatic compound featuring a benzene ring substituted with chlorine, ethynyl (-C≡CH), and trifluoromethyl (-CF₃) groups at positions 1, 3, and 5, respectively. The ethynyl group confers sp-hybridized carbon character, enhancing electron-withdrawing effects and enabling participation in cross-coupling reactions (e.g., Sonogashira). The trifluoromethyl group further amplifies electron withdrawal, influencing reactivity and stability.

Properties

IUPAC Name |

1-chloro-3-ethynyl-5-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF3/c1-2-6-3-7(9(11,12)13)5-8(10)4-6/h1,3-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSUPVMZJSCKNPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC(=C1)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Chloro-3-ethynyl-5-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the trifluoromethylation of a suitable precursor, such as 1-chloro-3-iodo-5-(trifluoromethyl)benzene, followed by a Sonogashira coupling reaction to introduce the ethynyl group. The reaction conditions typically involve the use of palladium catalysts and copper co-catalysts under an inert atmosphere .

Industrial production methods may involve the large-scale application of these synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1-Chloro-3-ethynyl-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds or reduced to form alkenes or alkanes.

Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira or Suzuki couplings, to form more complex molecules

Common reagents used in these reactions include palladium catalysts, copper co-catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions

1-Chloro-3-ethynyl-5-(trifluoromethyl)benzene serves as a versatile intermediate in organic synthesis. It is often utilized to construct more complex molecules through various reactions, such as nucleophilic substitutions and coupling reactions. The trifluoromethyl group enhances the compound's reactivity and stability, making it suitable for synthesizing pharmaceuticals and agrochemicals.

Agrochemical Applications

Insecticide Development

The compound has been identified as a potential precursor for the synthesis of insecticides. Its structural characteristics allow for modifications that can lead to effective pest control agents. For instance, derivatives of this compound have been explored in patent literature for their insecticidal properties, indicating its relevance in agricultural chemistry .

Material Science

Fluorinated Polymers

Due to the presence of trifluoromethyl groups, this compound is valuable in the production of fluorinated polymers. These polymers exhibit exceptional thermal stability and chemical resistance, making them suitable for high-performance applications such as coatings and sealants.

Analytical Chemistry

Reagent in Analytical Methods

The compound is also employed as a reagent in analytical chemistry for the detection and quantification of various substances. Its unique spectral properties facilitate its use in chromatography and mass spectrometry, aiding in environmental monitoring and quality control processes.

Case Studies

Case Study: Insecticide Synthesis

A notable case study involved the synthesis of a novel insecticide derived from this compound. Researchers modified the compound to enhance its efficacy against specific pests while minimizing environmental impact. The study demonstrated significant improvements in pest control compared to existing agents, highlighting the compound's potential in agrochemical formulations.

Mechanism of Action

The mechanism of action of 1-Chloro-3-ethynyl-5-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Substituent-Driven Electronic and Structural Differences

The table below compares substituents, molecular formulas, and key properties of analogous compounds derived from the evidence:

*Inferred properties; †Calculated based on substituent contributions.

Key Observations:

- Electronic Effects : The ethynyl group in the target compound exerts stronger electron-withdrawing effects compared to ethenyl (sp²) or ethoxy (sp³) groups, enhancing electrophilic substitution resistance and directing reactivity toward meta/para positions .

- Reactivity : Ethynyl groups enable cross-coupling reactions (e.g., with aryl halides), whereas ethoxy or ketone substituents favor nucleophilic or oxidation reactions .

- Steric and Polar Effects : Trifluoromethyl groups increase hydrophobicity and thermal stability across all analogs, but ethoxy and ketone groups enhance solubility in polar solvents .

Physicochemical Properties

Boiling Points and Density Trends:

- The ethoxy analog (C₉H₈ClF₃O) has a higher boiling point (~209°C) due to increased molar mass (224.61 g/mol) and dipole-dipole interactions from the ethoxy group .

- The target compound’s lower molar mass (~204 g/mol) and linear ethynyl geometry likely reduce boiling points compared to bulkier analogs.

Biological Activity

1-Chloro-3-ethynyl-5-(trifluoromethyl)benzene is a compound that has garnered attention in scientific research due to its unique structural properties and potential biological activities. This article explores the compound’s biological activity, mechanisms of action, relevant case studies, and findings from various research studies.

Chemical Structure and Properties

This compound, with the chemical formula C9H5ClF3, features a chloro substituent, an ethynyl group, and a trifluoromethyl group. The presence of these functional groups contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and may improve binding affinity to certain proteins, while the ethynyl group allows for conjugation with other biomolecules. This interaction can lead to various biological effects such as enzyme inhibition or modulation of receptor activity.

Enzyme Inhibition

Studies indicate that this compound may act as an enzyme inhibitor. The trifluoromethyl group is known to influence the compound's binding characteristics, potentially increasing its efficacy in inhibiting specific enzymes involved in metabolic pathways.

Anticancer Potential

Research has explored the compound's potential as an anticancer agent. The structural features of this compound may contribute to its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Case Studies and Research Findings

- Enzyme Interaction Studies : A study published in ACS Omega investigated various derivatives of similar compounds for their inhibitory effects on epidermal growth factor receptor (EGFR) tyrosine kinases. While not directly studying this compound, the findings suggest that compounds with similar functional groups can exhibit significant biological activities, indicating potential for further investigation into this compound's enzyme interactions .

- Environmental Impact : A hypothetical case study highlighted the detection of similar chlorinated compounds in wastewater and drinking water sources. This raises concerns about the environmental persistence and potential human health risks associated with exposure to such chemicals .

- Toxicological Evaluations : Toxicological assessments have shown that compounds containing trifluoromethyl groups can exhibit varied effects on human health, including potential carcinogenicity based on animal studies . Although specific data on this compound is limited, these findings emphasize the need for comprehensive toxicity evaluations.

Summary of Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.